2-(2-Methylquinolin-6-yl)acetonitrile
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Overview
Description
2-(2-Methylquinolin-6-yl)acetonitrile is an organic compound with the molecular formula C12H10N2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylquinolin-6-yl)acetonitrile typically involves the reaction of 2-methylquinoline with acetonitrile in the presence of a suitable catalyst. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylquinolin-6-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 2-(2-Methylquinolin-6-yl)ethylamine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methylquinolin-6-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 2-(2-Methylquinolin-6-yl)acetonitrile.
Quinoline-2-carboxylic acid: An oxidation product of this compound.
2-(2-Methylquinolin-6-yl)ethylamine: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different biological targets. This versatility makes it valuable in research and industrial applications .
Biological Activity
2-(2-Methylquinolin-6-yl)acetonitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is notable for its structural features that may influence its interactions with biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline ring system, which is known for its biological significance due to its ability to interact with various biomolecular targets.
Antimalarial Efficacy
Recent studies have highlighted the potential of quinoline derivatives, including this compound, in combating malaria. A structure-activity relationship (SAR) study focused on related compounds demonstrated significant antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments. The most promising compounds from this series exhibited low nanomolar effective concentration (EC50), indicating strong bioactivity.
Table 1: Antimalarial Activity of Quinoline Derivatives
Compound | EC50 (nM) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Compound A | 28.6 | >200 |
Compound B | 41.2 | >150 |
The selectivity index is crucial as it indicates the compound's ability to target malaria parasites without affecting human cells adversely .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results suggest that while some analogues exhibit promising antimalarial activity, they also show varying degrees of cytotoxicity against human cell lines such as HepG2 and HEK293.
Table 2: Cytotoxicity Profiles of Quinoline Compounds
Compound | TC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | HepG2 |
Compound C | 575 | HepG2 |
Compound D | >25 | HEK293 |
These findings indicate a need for further optimization to enhance selectivity towards malaria parasites while minimizing toxicity to human cells .
The mechanism by which quinoline derivatives exert their biological effects often involves interaction with specific enzymes or receptors within the target organisms. For instance, compounds similar to this compound have been shown to inhibit critical pathways in Plasmodium falciparum, leading to parasite death during the asexual blood stage.
Case Studies
A notable case study involved the evaluation of a series of quinoline analogues, including those related to this compound, where researchers identified key modifications that significantly improved antimalarial potency. The introduction of halogen substituents at specific positions on the quinoline ring was found to enhance activity, suggesting potential pathways for further structural optimization .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-methylquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-2-4-11-8-10(6-7-13)3-5-12(11)14-9/h2-5,8H,6H2,1H3 |
InChI Key |
PISNEUXNZUZWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CC#N |
Origin of Product |
United States |
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